molecular formula C11H13NO4 B2404863 Methyl 2-(2-acetamidophenoxy)acetate CAS No. 452346-27-9

Methyl 2-(2-acetamidophenoxy)acetate

Cat. No.: B2404863
CAS No.: 452346-27-9
M. Wt: 223.228
InChI Key: VAWFGWIJXIIIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-acetamidophenoxy)acetate: is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.228 . This compound has gained significant attention in scientific research and industry due to its unique physical and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-acetamidophenol and methyl chloroacetate .

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux to ensure complete conversion.

  • Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar principles but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the acetamido group to an amine.

  • Substitution: Substitution reactions at the phenyl ring can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: A wide range of phenyl-substituted compounds.

Scientific Research Applications

Chemistry: Methyl 2-(2-acetamidophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The exact mechanism by which Methyl 2-(2-acetamidophenoxy)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Methyl 2-(2-hydroxyphenoxy)acetate

  • Methyl 2-(2-methoxyphenoxy)acetate

  • Methyl 2-(2-aminophenoxy)acetate

Uniqueness: Methyl 2-(2-acetamidophenoxy)acetate is unique due to its acetamido group, which imparts different chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-(2-acetamidophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-9-5-3-4-6-10(9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWFGWIJXIIIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.